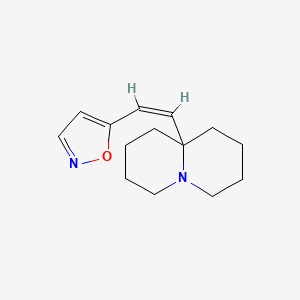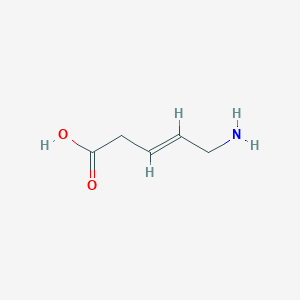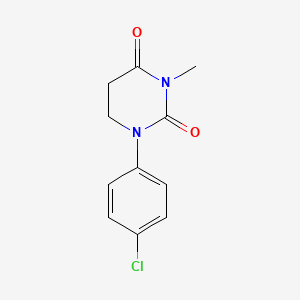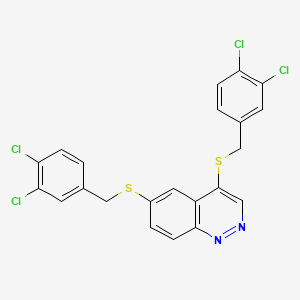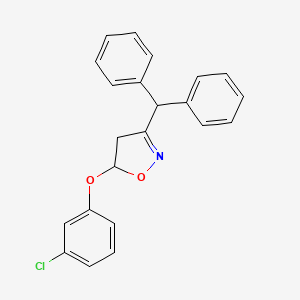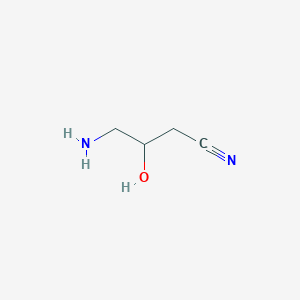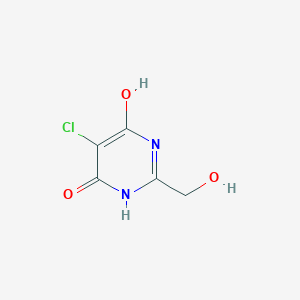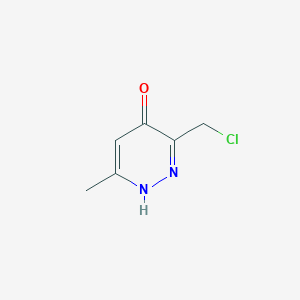
3-(Chloromethyl)-6-methylpyridazin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-6-methylpyridazin-4(1H)-one is an organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-6-methylpyridazin-4(1H)-one typically involves the chloromethylation of 6-methylpyridazin-4(1H)-one. This can be achieved through the reaction of 6-methylpyridazin-4(1H)-one with formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
3-(Chloromethyl)-6-methylpyridazin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of 3-(hydroxymethyl)-6-methylpyridazin-4(1H)-one.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: 3-(Aminomethyl)-6-methylpyridazin-4(1H)-one, 3-(Thiophenylmethyl)-6-methylpyridazin-4(1H)-one.
Oxidation: this compound oxide.
Reduction: 3-(Hydroxymethyl)-6-methylpyridazin-4(1H)-one.
科学的研究の応用
3-(Chloromethyl)-6-methylpyridazin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound is utilized in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 3-(Chloromethyl)-6-methylpyridazin-4(1H)-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug design and development.
類似化合物との比較
Similar Compounds
- 3-(Chloromethyl)pyridine
- 3-(Chloromethyl)benzoic acid
- 4-(Chloromethyl)pyridine
Uniqueness
3-(Chloromethyl)-6-methylpyridazin-4(1H)-one is unique due to the presence of both a chloromethyl group and a methyl group on the pyridazine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to other similar compounds.
特性
CAS番号 |
17417-54-8 |
|---|---|
分子式 |
C6H7ClN2O |
分子量 |
158.58 g/mol |
IUPAC名 |
3-(chloromethyl)-6-methyl-1H-pyridazin-4-one |
InChI |
InChI=1S/C6H7ClN2O/c1-4-2-6(10)5(3-7)9-8-4/h2H,3H2,1H3,(H,8,10) |
InChIキー |
IEKQRXFBDAXUKC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C(=NN1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


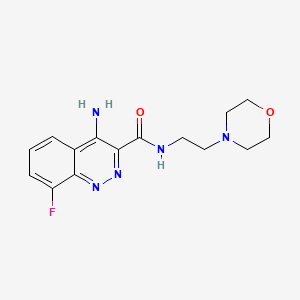
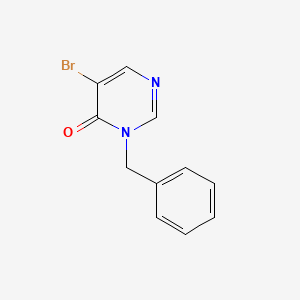
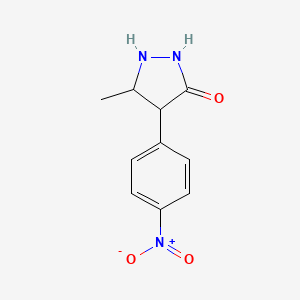
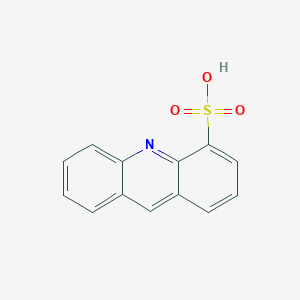
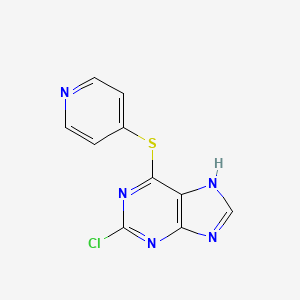
![4-(3-Methoxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B15214775.png)
![2-Aminocyclohepta[b]pyrrole-3-carboxylic acid](/img/structure/B15214795.png)
